molecular formula C24H17N3 B14203102 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- CAS No. 851217-80-6

1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-

Cat. No.: B14203102
CAS No.: 851217-80-6
M. Wt: 347.4 g/mol
InChI Key: VSSTUNQUUGVLKN-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- is a heterocyclic compound that features a triazepine ring fused with a naphthalene moiety

Preparation Methods

The synthesis of 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- typically involves the thermolysis of N-imidoyltetrazoles generated under conditions of phase-transfer catalysis from 5-aryltetrazoles and N-(2-naphthyl)benzimidoyl chloride . The reaction conditions often include the use of a phase-transfer catalyst and specific temperature controls to ensure the successful formation of the triazepine ring. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve inhibition of enzymes like cyclooxygenase (COX), which plays a role in the inflammatory process . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl- can be compared with other similar compounds such as:

Properties

CAS No.

851217-80-6

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

IUPAC Name

2,5-diphenyl-3H-benzo[h][1,3,4]benzotriazepine

InChI

InChI=1S/C24H17N3/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)25-24(27-26-23)18-11-5-2-6-12-18/h1-16H,(H,25,27)

InChI Key

VSSTUNQUUGVLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5

Origin of Product

United States

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